molecular formula C19H16N4S B2845610 (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea CAS No. 1086228-35-4

(E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea

Cat. No. B2845610
CAS RN: 1086228-35-4
M. Wt: 332.43
InChI Key: OYBDSKMOYXNXRS-GHVJWSGMSA-N
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Description

“(E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea” is a chemical compound with the molecular formula C19H16N4S . It has a molecular weight of 332.42 .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Anion Binding in Aqueous Solutions

Thiourea derivatives, such as N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas, have been designed as neutral receptors to demonstrate the influence of conformational aspects on their ability to bind anions in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. This is supported by quantum mechanic calculations, thermodynamic analysis, NMR aromatic current shielding, and comparative anion binding studies (Yang et al., 2008).

Molecular and Vibrational Characterization

1-Benzyl-3-furoyl-1-phenylthiourea has been synthesized and characterized through vibrational spectroscopy, multinuclear NMR, and elemental analysis. The geometrical parameters from XRD studies exhibit a U-shape conformation, influenced by the substitution degree on the thiourea core and the ability to form intramolecular N–H⋯OC hydrogen bonds. This study also investigated the compound's non-linear optical behavior and molecular stability using natural bond analysis (Lestard et al., 2015).

Synthesis and Crystal Structure

The synthesis and crystal X-ray diffraction structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea highlight its structural properties, including the planarity of the carbonyl and thiourea groups and their antiperiplanar conformation. This study further explores the compound's vibrational properties and quantum chemical calculations, providing insights into the molecular interactions and stability (Saeed et al., 2010).

Anion Recognition Properties

Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized, showcasing anion recognition properties through photophysical and theoretical studies. These compounds are categorized based on the electron withdrawing or releasing effect of groups attached, demonstrating the influence on electronic properties via solution state studies (Singh et al., 2016).

Mechanism of Action

Mode of Action

It’s known that azo compounds can undergo photoisomerization , which could potentially influence their interaction with biological targets.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have antimicrobial effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea. For instance, the compound is stable in air and nitrogen atmospheres until 205 °C . Additionally, the compound’s photoisomerization behavior could potentially be influenced by light exposure .

properties

IUPAC Name

1-phenyl-3-(4-phenyldiazenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBDSKMOYXNXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401039804
Record name Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086228-35-4
Record name Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401039804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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